REACTION_CXSMILES
|
C([Si]([S:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]([CH3:21])[N:16]=[CH:15]2)(C(C)C)C(C)C)(C)C.C(=O)([O-])[O-].[K+].[K+].[F-].[Cs+].F[C:31]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:32]=1[C:33]#[N:34]>CN(C=O)C>[CH3:21][N:17]1[C:18]2[C:14](=[CH:13][C:12]([S:11][C:31]3[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:32]=3[C:33]#[N:34])=[CH:20][CH:19]=2)[CH:15]=[N:16]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.65 g
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Type
|
reactant
|
Smiles
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C(C)(C)[Si](C(C)C)(C(C)C)SC=1C=C2C=NN(C2=CC1)C
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Name
|
|
Quantity
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0.34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the vial was sealed
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Type
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CUSTOM
|
Details
|
Excess DMF was removed under reduced pressure
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Type
|
WASH
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Details
|
washed with water (20 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with DCM (3×)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
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filtered through a plug of celite/silica gel
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography with hexane/EtOAc (20%)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC=C12)SC1=C(C#N)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |